Sclerotiorin

Descripción general

Descripción

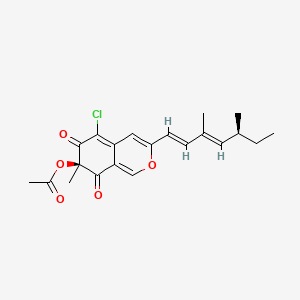

Sclerotiorin is an antimicrobial isolate from Penicillium frequentans . It is an aldose reductase inhibitor (IC 50 =0.4 μM) as well as a reversible lipoxygenase inhibitor (IC 50 =4.2 μM) .

Synthesis Analysis

A series of 30 sclerotioramine derivatives of the natural compound, (+)-sclerotiorin, has been successfully semi-synthesized by a one-step reaction with high yields (up to 80%) . The structures of these new derivatives were established by extensive spectroscopic methods and single-crystal X-ray diffraction analysis .Molecular Structure Analysis

Sclerotiorin is a unique molecule with a γ-lactone, a conjugated ketone, a chlorine atom at C-5, and a branched C-7 side chain . The structure of these new derivatives was identified by extensive spectroscopic methods including HRESIMS, 1 H NMR, and 13 C NMR .Chemical Reactions Analysis

The knockout of the sclA (highly reducing PKS) and sclI (non-reducing PKS) genes resulted in mutants with loss of mycelial pigmentation and terminated the biosynthesis of sclerotiorin-like metabolites .Physical And Chemical Properties Analysis

Sclerotiorin has a chemical formula of C21H23ClO5 and a molar mass of 390.86 g·mol−1 . It is a highly oxygenated pyranoquinone bicyclic core .Aplicaciones Científicas De Investigación

Anticancer Activity

Sclerotiorin: has shown promise in the field of oncology, particularly due to its COX-2 inhibitory activity which may enhance anti-tumor efficiency. Derivatives of sclerotiorin have been synthesized and tested for cytotoxic activity against human lung cancer cells (A549) and breast cancer cells (MDA-MB-435) using the MTT method. Some derivatives exhibited good cytotoxic activity with IC50 values in the low micromolar range . This suggests that sclerotiorin and its derivatives could be potential candidates for cancer therapy.

COX-2 Inhibition

The COX-2 enzyme is known to play a significant role in the process of inflammation and is a target for anti-inflammatory drugs. Sclerotiorin derivatives have been tested for their ability to inhibit COX-2, with some compounds showing moderate to good inhibition ratios. This indicates the potential of sclerotiorin as a lead compound for developing new anti-inflammatory agents .

Biosynthesis Research

Research into the biosynthesis of sclerotiorin has revealed the involvement of dual polyketide synthases (PKS) in its production in fungi like Penicillium meliponae . Understanding the genetic and enzymatic pathways involved in sclerotiorin biosynthesis can provide insights into the production of other similar bioactive compounds and may lead to the discovery of new drugs .

Quorum Sensing and Production Optimization

Sclerotiorin production has been studied in relation to quorum sensing, which is a system of stimuli and response correlated with population density. This research has implications for optimizing the production of sclerotiorin in industrial settings, potentially making it more cost-effective and efficient for various applications .

Mecanismo De Acción

Target of Action

Sclerotiorin, a chlorinated secondary metabolite of the azaphilone subclass of polyketides, is known for its wide range of biological activities . It has been found to inhibit COX-2, a key enzyme involved in inflammation and pain . Additionally, it has been suggested to interact with other targets, contributing to its anti-diabetes, antioxidant, anti-inflammatory, anti-Alzheimer, antiviral, and antimicrobial activities .

Mode of Action

Sclerotiorin interacts with its targets, such as COX-2, to exert its biological effects This can irreversibly affect the functions of these biomolecules or regulate cellular signaling pathways .

Biochemical Pathways

Sclerotiorin is produced by fungi of the genus Penicillium, specifically those in the Sclerotiora section . The biosynthesis of sclerotiorin involves a cluster of putative biosynthetic genes responsible for the production of sclerotiorin-like metabolites . The knockout of certain genes in this cluster resulted in the termination of the biosynthesis of sclerotiorin-like metabolites .

Pharmacokinetics

Its potential use in pharmaceutical and food industries suggests that it may have suitable bioavailability

Result of Action

The interaction of sclerotiorin with its targets leads to a variety of molecular and cellular effects. For instance, its inhibition of COX-2 can lead to anti-inflammatory effects . Moreover, its potential interactions with other biomolecules can lead to antioxidant, anti-diabetes, anti-Alzheimer, antiviral, and antimicrobial effects .

Action Environment

The production of sclerotiorin can be influenced by environmental factors. For example, the optimal supplementation of Penicillium sclerotiorum culture extracts has been shown to enhance the production of sclerotiorin . Furthermore, the presence of certain signaling molecules in the culture extract of P. sclerotiorum has been suggested to enhance the production of sclerotiorin .

Direcciones Futuras

Sclerotiorin and its derivatives have shown promising results in various fields. For instance, 3,5-diaryl substituted sclerotiorin was demonstrated as a novel promising skeleton for discovering SQR-inhibiting fungicides . Moreover, the positive effect of the optimal supplementation of P. sclerotiorum culture extracts for enhanced production of sclerotiorin has been highlighted .

Propiedades

IUPAC Name |

[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJLTKXURNHVHE-UPWXJBBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043739 | |

| Record name | Sclerotiorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sclerotiorin | |

CAS RN |

549-23-5 | |

| Record name | Sclerotiorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sclerotiorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sclerotiorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCLEROTIORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA54VZ8Z50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

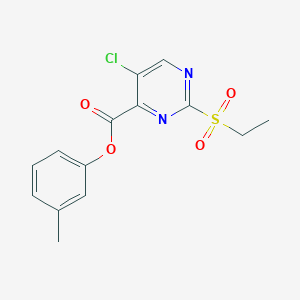

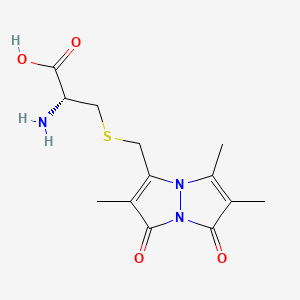

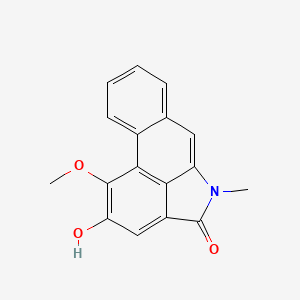

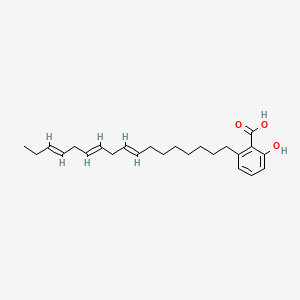

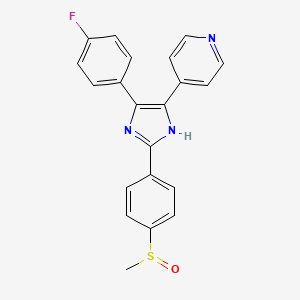

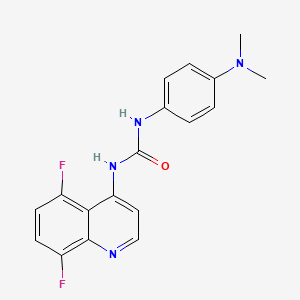

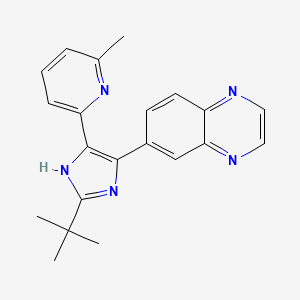

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B1681492.png)

![N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B1681496.png)

![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)